4-Cyclopropoxy-2-fluoronicotinic acid
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Overview
Description
4-Cyclopropoxy-2-fluoronicotinic acid is an organic compound with the molecular formula C9H8FNO3. It is a derivative of nicotinic acid, featuring a cyclopropoxy group and a fluorine atom attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 4-Cyclopropoxy-2-fluoronicotinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-fluoronicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom or the cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Cyclopropoxy-2-fluoronicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. The cyclopropoxy group and the fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes and receptors. These interactions can modulate various biochemical processes, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropoxy-2-chloronicotinic acid
- 4-Cyclopropoxy-2-bromonicotinic acid
- 4-Cyclopropoxy-2-iodonicotinic acid
Uniqueness
4-Cyclopropoxy-2-fluoronicotinic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and metabolic resistance, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8FNO3 |
---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8FNO3/c10-8-7(9(12)13)6(3-4-11-8)14-5-1-2-5/h3-5H,1-2H2,(H,12,13) |
InChI Key |
KAVSUHCVRLAXLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)F)C(=O)O |
Origin of Product |
United States |
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